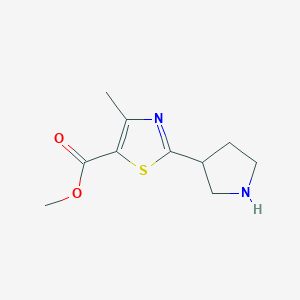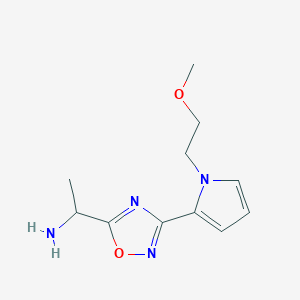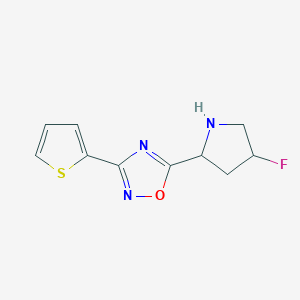![molecular formula C9H14N2O2 B1478774 Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone CAS No. 1861914-46-6](/img/structure/B1478774.png)
Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Übersicht
Beschreibung
Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol. It’s used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for a similar compound, (2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol, is 1S/C6H11NO2/c8-3-6-1-5(2-7-6)9-4-6/h5,7-8H,1-4H2 . This might give some insight into the structure of this compound.Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Transformation
Stereoselective Synthesis of Bicyclic β-Lactams : Research by Mollet et al. (2012) highlighted a method for synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones. This synthesis pathway is notable for its high yields, purity, and potential in drug design due to the conversion of these bicyclic β-lactams into methyl cis-3-aminotetrahydrofuran-2-carboxylates, offering a foundation for developing more promising compounds Mollet, D’hooghe, & Kimpe, 2012.
Biological Activity of Azetidine Derivatives : A study by Chavan et al. (2020) on polycyclic azetidine derivatives demonstrated significant antibacterial, antifungal, and anti-inflammatory activities. These findings suggest the compound's utility in developing new therapeutic agents Chavan, Jadhav, Farooqui, & Rai, 2020.
Drug Development and Biochemical Studies
Novel Microsomal Epoxide Hydrolase-Catalyzed Hydration : Li et al. (2016) discovered a novel metabolic pathway for the hydration of a spiro oxetane-containing compound, revealing insights into the biotransformation mechanisms of oxetane moieties in drug candidates. This study provides valuable information for designing drugs with improved metabolic stability Li, Hayes, Grönberg, Berggren, Castagnoli, & Weidolf, 2016.
Synthesis and Antibacterial Agents : Mohite and Bhaskar (2011) synthesized 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1Htetrazol1-yl) ethyl] amino} azetidin-2-one derivatives with significant antibacterial activity. These compounds were developed from Schiff bases of 5-phenyltetrazole, demonstrating the chemical versatility and potential pharmaceutical applications of azetidine-based compounds Mohite & Bhaskar, 2011.
Eigenschaften
IUPAC Name |
azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-9(6-2-10-3-6)11-4-8-1-7(11)5-13-8/h6-8,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSYXXHILHYKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



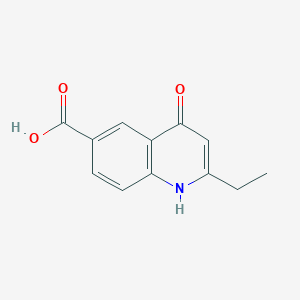
![1-(7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1478693.png)
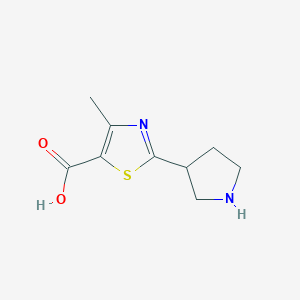
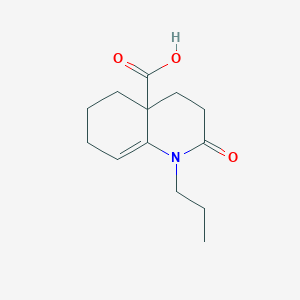
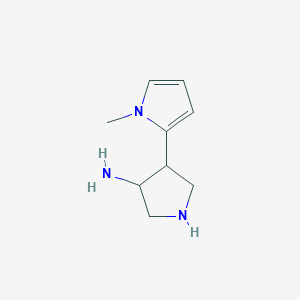

![2-Propyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1478701.png)


